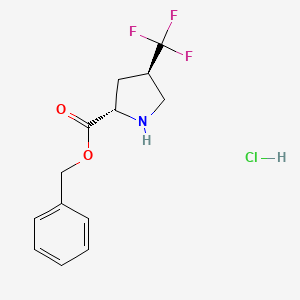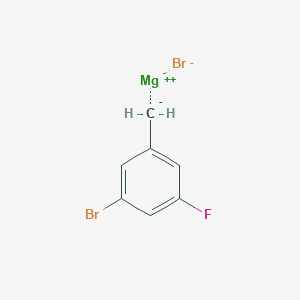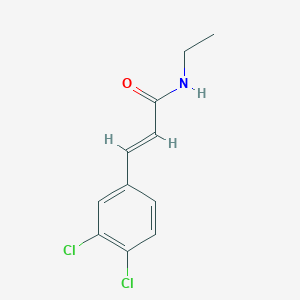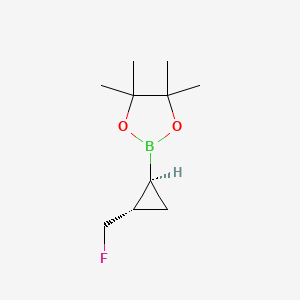
3-(2',5'-DifluorobenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in these reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:
3-(2’,5’-Difluorobenzyloxy)bromobenzene+Zn→3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the organozinc compound.
Major Products
The major products formed from reactions involving 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, where the difluorobenzyloxy group can enhance biological activity.
Material Science: It is employed in the preparation of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of agrochemical intermediates, contributing to the development of new pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general mechanism is as follows:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium-halide complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex, forming a new organopalladium intermediate.
Reductive Elimination: The organopalladium intermediate undergoes reductive elimination, forming the final product with a new carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the difluorobenzyloxy group, resulting in different reactivity and selectivity.
Benzylzinc Bromide: Contains a benzyl group instead of the difluorobenzyloxy group, leading to different applications and reactivity.
4-Fluorophenylzinc Bromide: Contains a single fluorine atom, which affects its reactivity compared to the difluorobenzyloxy derivative.
Uniqueness
The presence of the difluorobenzyloxy group in 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide imparts unique reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific applications where other organozinc compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
XMUOECDBAQYCGF-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)


![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)


![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)


![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)


